molecular formula C12H22N2O7 B13151600 tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate

Cat. No.: B13151600
M. Wt: 306.31 g/mol
InChI Key: DPPAJEDRWNXXPF-UHFFFAOYSA-N
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Description

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate is a chemical compound with the molecular formula C12H22N2O7. It is a derivative of morpholine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting tert-butyl (morpholin-2-ylmethyl)carbamate is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols or amines.

Scientific Research Applications

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl (morpholin-2-ylmethyl)carbamate
  • tert-Butyl (2-morpholin-2-ylethyl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate is unique due to its specific combination of a morpholine ring and a tert-butyl carbamate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring stability and reactivity under various conditions.

Properties

Molecular Formula

C12H22N2O7

Molecular Weight

306.31 g/mol

IUPAC Name

tert-butyl N-(morpholin-2-ylmethyl)carbamate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)

InChI Key

DPPAJEDRWNXXPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCO1.C(=O)(C(=O)O)O

Origin of Product

United States

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